N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide - 899985-10-5

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Catalog Number: EVT-2952843
CAS Number: 899985-10-5
Molecular Formula: C21H22N4O4S
Molecular Weight: 426.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

Compound Description: This compound is a benzamide derivative containing a phthalazine moiety and a chromenylmethylenehydrazinyl substituent. It exhibits Aβ decomposition suppression activity and is being investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease. []

Relevance: This compound is structurally related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide through the shared presence of the benzamide and phthalazine moieties.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor with promising anticancer activity. Its development focused on achieving lower Akt2 inhibition to reduce cutaneous toxicity associated with some Akt inhibitors. []

Relevance: Although Hu7691 does not share the phthalazine or piperidin-1-ylsulfonyl moieties with N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, it is a benzamide derivative and contains a piperidine ring, demonstrating structural similarities within this chemical class.

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate

Compound Description: This series of compounds combines 1,4-dihydropyridines with sulfamoylphenyl and quinazolinone moieties. They exhibit antiulcer activity comparable to ranitidine, with those substituted with methoxy and nitro groups showing enhanced activity. []

AC-55541 (N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide)

Compound Description: This compound represents the first identified small-molecule agonist for the protease-activated receptor 2 (PAR2). It exhibits potent activity at PAR2 and induces thermal hyperalgesia and edema in rats. []

Relevance: AC-55541 shares the benzamide and phthalazine moieties with N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, showcasing the importance of these structural features for specific biological activity.

AC-264613 (2-oxo-4-phenylpyrrolidine-3-carboxylic acid [1-(3-bromo-phenyl)-(E/Z)-ethylidene]-hydrazide)

Compound Description: AC-264613 is another small-molecule agonist for PAR2, belonging to a different chemical series than AC-55541. It activates PAR2 signaling and induces hyperalgesia and edema in rats. []

Relevance: AC-264613, although lacking the benzamide and phthalazine moieties, highlights the exploration of diverse chemical structures for targeting PAR2, similar to the research related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide.

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This benzamide derivative contains both pyrazole and quinazolinone moieties. Its crystal structure exhibits a Z-shaped conformation stabilized by intramolecular hydrogen bonds and π-π stacking interactions. []

Relevance: This compound is structurally related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide by sharing the benzamide moiety and incorporating similar heterocyclic systems, emphasizing the significance of these structural elements for potentially influencing biological activity.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound is a benzamide derivative containing a pyrazolopyridine moiety. Its structure is characterized by a planar pyrazolopyridine system and intermolecular hydrogen bonding involving the dihydropyridinone ring. []

Relevance: This compound demonstrates structural similarities to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide through the shared benzamide moiety and the presence of fused heterocyclic systems, suggesting a potential for similar biological activity profiles.

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound is a complex benzamide derivative with a unique eight-membered benzo[b]pyrazolo[3,4-f][1,5]diazocine ring. Its crystal structure reveals a twisted conformation due to steric hindrance and intermolecular hydrogen bonding contributing to a three-dimensional network. []

Relevance: Despite not sharing the exact structural features of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, this compound showcases the diversity achievable within benzamide derivatives and the exploration of complex heterocyclic systems for developing compounds with potential biological activity.

Properties

CAS Number

899985-10-5

Product Name

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide

Molecular Formula

C21H22N4O4S

Molecular Weight

426.49

InChI

InChI=1S/C21H22N4O4S/c26-20(22-14-19-17-6-2-3-7-18(17)21(27)24-23-19)15-8-10-16(11-9-15)30(28,29)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,22,26)(H,24,27)

InChI Key

IFIIKRKQTDKFDJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.